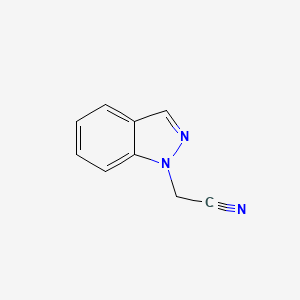
1h-Indazole-1-acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indazole-1-acetonitrile is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals. The structure of this compound consists of an indazole ring fused with an acetonitrile group, making it a versatile compound in synthetic chemistry and medicinal research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indazole-1-acetonitrile can be synthesized through several methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazines. This method typically uses ortho-substituted benzaldehyde as the starting material, which reacts with hydrazine to form benzylidenehydrazine. The cyclization step can be facilitated by various catalysts, including copper acetate, under an oxygen atmosphere .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves transition metal-catalyzed reactions. For example, a copper-catalyzed intramolecular Ullmann cyclization can be employed. This method takes advantage of electronically directed metalation/formylation sequences followed by condensation with methyl hydrazine to form a hydrazone, culminating in the cyclization step .
Chemical Reactions Analysis
Types of Reactions: 1H-Indazole-1-acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, often using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted indazoles.
Scientific Research Applications
1H-Indazole-1-acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1H-Indazole-1-acetonitrile involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of phosphoinositide 3-kinase δ, a key enzyme involved in cellular signaling pathways. This inhibition can lead to the modulation of various biological processes, including cell growth and apoptosis .
Comparison with Similar Compounds
1H-Indazole-1-acetonitrile can be compared with other indazole derivatives, such as:
1H-Indazole-3-carboxylic acid: Known for its anti-inflammatory properties.
2H-Indazole: Studied for its anticancer activity.
1H-Indazole-5-sulfonamide: Investigated for its antimicrobial effects.
The uniqueness of this compound lies in its acetonitrile group, which imparts distinct chemical reactivity and biological activity compared to other indazole derivatives .
Properties
Molecular Formula |
C9H7N3 |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
2-indazol-1-ylacetonitrile |
InChI |
InChI=1S/C9H7N3/c10-5-6-12-9-4-2-1-3-8(9)7-11-12/h1-4,7H,6H2 |
InChI Key |
LSICRBIZUINVEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN2CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


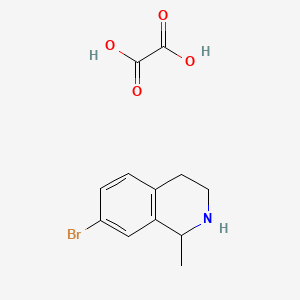
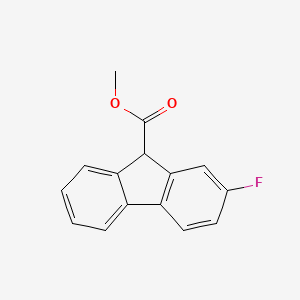
![1-(Oxazolo[4,5-b]pyridin-2-yl)-5-phenylpentan-1-one](/img/structure/B13940214.png)
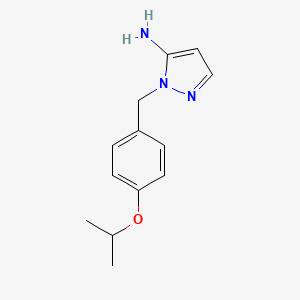
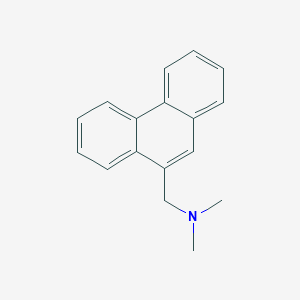

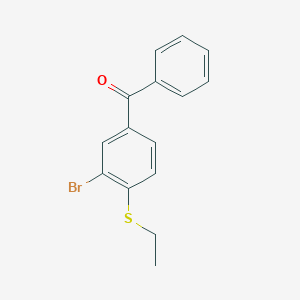
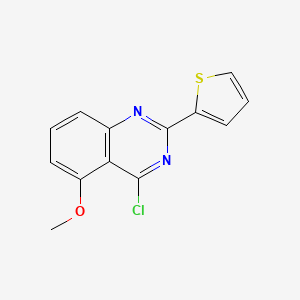
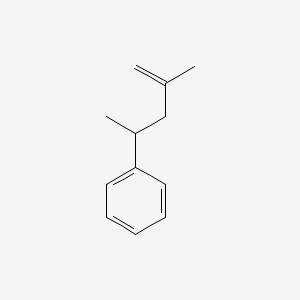
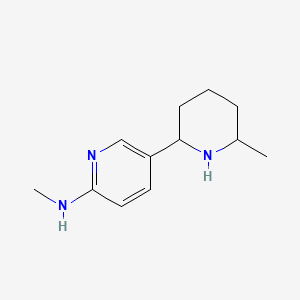

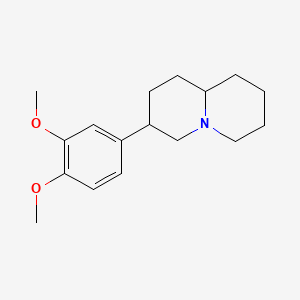
![5,7-Dibromofuro[2,3-C]pyridine](/img/structure/B13940292.png)

